molecular formula C17H26ClN B12764207 N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride CAS No. 80649-48-5

N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride

Cat. No.: B12764207
CAS No.: 80649-48-5
M. Wt: 279.8 g/mol
InChI Key: OQPAXFFWCYZOAF-UHFFFAOYSA-N
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Description

N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is a chemical compound with a complex structure that includes an allyl group, a methyl group, and a cyclopentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride typically involves multiple steps. One common method involves the alkylation of N-methyl-1-(4-cyclopentylphenyl)ethylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N-methyl-1-(4-phenyl)ethylamine hydrochloride
  • N-Allyl-N-methyl-1-(4-cyclohexylphenyl)ethylamine hydrochloride
  • N-Allyl-N-methyl-1-(4-tert-butylphenyl)ethylamine hydrochloride

Uniqueness

N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

80649-48-5

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

N-[1-(4-cyclopentylphenyl)ethyl]-N-methylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-4-13-18(3)14(2)15-9-11-17(12-10-15)16-7-5-6-8-16;/h4,9-12,14,16H,1,5-8,13H2,2-3H3;1H

InChI Key

OQPAXFFWCYZOAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC=C.Cl

Origin of Product

United States

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